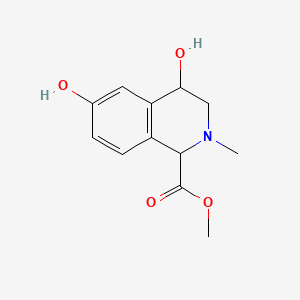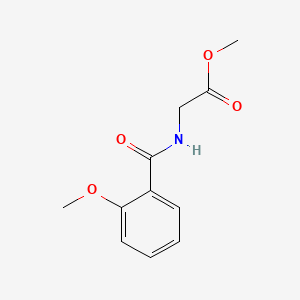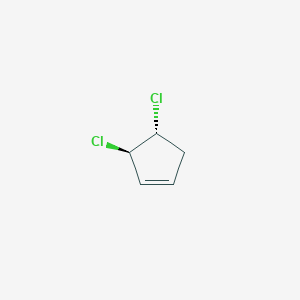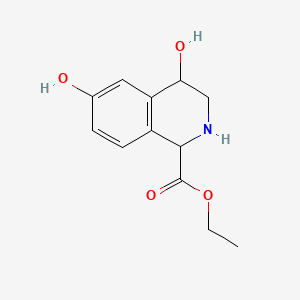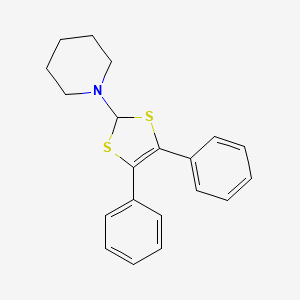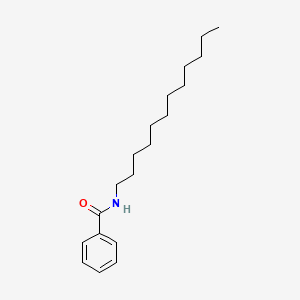
1,3-Thiaphosphetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Thiaphosphetane is a four-membered heterocyclic compound containing sulfur and phosphorus atoms.
Méthodes De Préparation
1,3-Thiaphosphetane can be synthesized through several methods. One common approach involves the hydrolysis of bis(chloromethyl)phosphinothioic acid . Another method includes the reaction of thionyl chloride with 3-oxo-3-hydroxy-1,3-thiaphosphetane . These synthetic routes typically require specific reaction conditions, such as the presence of basic reagents to facilitate the ring-opening of the thiaphosphetane structure .
Analyse Des Réactions Chimiques
1,3-Thiaphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or phosphines.
Substitution: Nucleophilic substitution reactions are common, where the sulfur or phosphorus atoms are replaced by other nucleophiles.
Cycloaddition: This reaction type is significant for forming larger heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-Thiaphosphetane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,3-Thiaphosphetane exerts its effects involves the interaction with molecular targets such as enzymes and cellular membranes. The compound can alter membrane permeability and inhibit enzyme activity, leading to various biological effects . The pathways involved often include the disruption of cellular processes and inhibition of metabolic enzymes.
Comparaison Avec Des Composés Similaires
1,3-Thiaphosphetane can be compared with other similar compounds, such as:
1,2-Thiaphosphetane: This compound has a similar structure but differs in the position of the sulfur and phosphorus atoms.
1,2-Oxaphosphetane: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
1,2-Azaphosphetane: Contains a nitrogen atom, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both sulfur and phosphorus atoms, which confer distinct reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
24976-12-3 |
|---|---|
Formule moléculaire |
C2H5PS |
Poids moléculaire |
92.10 g/mol |
Nom IUPAC |
1,3-thiaphosphetane |
InChI |
InChI=1S/C2H5PS/c1-3-2-4-1/h3H,1-2H2 |
Clé InChI |
BZUFRDUAJRZTDW-UHFFFAOYSA-N |
SMILES canonique |
C1PCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



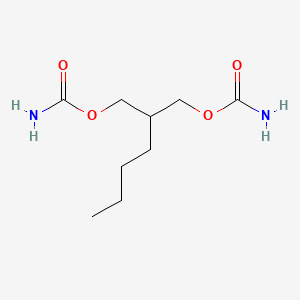
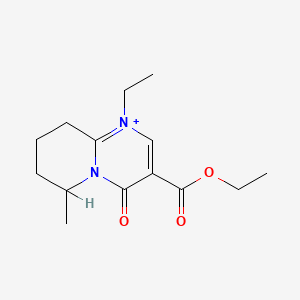
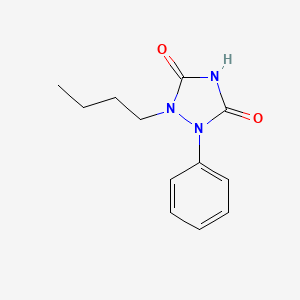

![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)

